molecular formula C7H9NO4S2 B071623 Methyl 3-amino-4-(methylsulfonyl)thiophene-2-carboxylate CAS No. 175201-73-7

Methyl 3-amino-4-(methylsulfonyl)thiophene-2-carboxylate

Cat. No.: B071623
CAS No.: 175201-73-7
M. Wt: 235.3 g/mol
InChI Key: ZFMCGKFMQDQBLY-UHFFFAOYSA-N
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Description

Methyl 3-amino-4-(methylsulfonyl)thiophene-2-carboxylate is a high-value, multi-functional heterocyclic building block of significant interest in medicinal chemistry and drug discovery. This compound features a unique electron-deficient thiophene core, strategically functionalized with an electron-withdrawing methylsulfonyl group, an electron-donating amino group, and a methyl ester. This combination of substituents creates a polarized system ideal for constructing complex molecular architectures. Its primary research application lies as a key precursor in the synthesis of diverse pharmacologically active compounds, particularly kinase inhibitors and other small molecule therapeutics that target various signaling pathways. The amino group serves as a handle for amide bond formation or nucleophilic aromatic substitution, while the ester can be hydrolyzed to the corresponding acid or transformed into other functional groups. The methylsulfonyl moiety can act as a hydrogen bond acceptor, influencing the molecule's binding affinity and physicochemical properties. Researchers utilize this compound to develop novel chemical entities for probing biological systems and advancing therapeutic programs in areas such as oncology and inflammatory diseases. It is supplied with high purity and quality assurance to ensure reproducible results in your synthetic workflows.

Properties

IUPAC Name

methyl 3-amino-4-methylsulfonylthiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO4S2/c1-12-7(9)6-5(8)4(3-13-6)14(2,10)11/h3H,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFMCGKFMQDQBLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=CS1)S(=O)(=O)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00381008
Record name Methyl 3-amino-4-(methanesulfonyl)thiophene-2-carboxylate
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Molecular Weight

235.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

175201-73-7
Record name Methyl 3-amino-4-(methylsulfonyl)-2-thiophenecarboxylate
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Record name Methyl 3-amino-4-(methanesulfonyl)thiophene-2-carboxylate
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Record name 175201-73-7
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Preparation Methods

Reaction Mechanism and Optimization

The cyclization initiates with the formation of an oxime intermediate via hydroxylamine hydrochloride, facilitated by FeCl₃ and cyanuric chloride as catalysts. Cyanuric chloride activates the carbonyl group, enabling nucleophilic attack by hydroxylamine. Subsequent heating induces ring closure to form the thiophene core. Post-reaction, ammonia water is added to quench excess reagents, yielding a crude product that is purified via filtration and vacuum drying.

Key Data:

  • Yield: 96.5%

  • Purity: 98.3% (HPLC)

  • Conditions: 70–90°C, 4 hours, DMF solvent

  • Catalysts: FeCl₃ (0.015 mol), cyanuric chloride (0.015 mol)

This method is notable for its high yield and simplicity, though it requires careful temperature control to avoid side reactions such as over-oxidation or decomposition.

Chlorination-Esterification of 5-Chloro-3-Methylsulfonyl Thiophene-2-Carboxylic Acid

A patent describes the synthesis of a structurally related compound, 5-chloro-3-methylsulfonyl thiophene-2-carboxylic acid methyl ester, via a two-step process involving chlorination and esterification. While the target compound differs by an amino group, this method provides insights into sulfonyl retention and esterification strategies.

Stepwise Procedure

  • Chlorination: 5-Chloro-3-methylsulfonyl thiophene-2-carboxylic acid is treated with thionyl chloride (SOCl₂) in dichloromethane at 0–5°C, catalyzed by DMF. This forms the acyl chloride intermediate.

  • Esterification: The intermediate is reacted with methanol and triethylamine (Et₃N) under reflux, followed by solvent removal and recrystallization in methanol-water.

Key Data:

  • Yield: 91.6%

  • Purity: 97.2% (NMR)

  • Conditions: 0–5°C (chlorination), reflux (esterification)

  • Catalysts: DMF (0.1 equiv), Et₃N (1.2 equiv)

Although this method targets a chloro derivative, replacing the chlorination step with amination (e.g., using NH₃ or urea) could adapt it for synthesizing the amino variant.

Condensation of 3-Alkoxy-2-Methylsulfonylacrylonitriles with Methyl Thioglycolate

A published protocol synthesizes methyl 3-amino-4-arylsulfonylthiophene-2-carboxylates by condensing 3-alkoxy-2-methylsulfonylacrylonitriles with methyl thioglycolate in the presence of triethylamine. The methylsulfonyl group is pre-installed in the acrylonitrile precursor, ensuring regioselective thiophene formation.

Comparative Analysis of Methods

Parameter Method 1 Method 2 Method 3
Yield 96.5%91.6%High (qualitative)
Reaction Time 4 hours6–8 hours12–24 hours
Catalysts FeCl₃, cyanuric chlorideDMF, Et₃NEt₃N
Purification Filtration, dryingRecrystallizationChromatography
Scalability HighModerateModerate

Method 1 is optimal for industrial-scale production due to its high yield and short reaction time. Method 2, while efficient, requires low-temperature conditions that may complicate scaling. Method 3’s reliance on specialized precursors limits its practicality despite its versatility.

Challenges and Optimization Strategies

Amination vs. Chlorination

Introducing the amino group at the 3-position remains a bottleneck. Method 1 achieves this via hydroxylamine, but competing side reactions (e.g., over-oxidation) necessitate precise stoichiometry. Alternative amination agents like gaseous NH₃ or ammonium acetate could be explored to improve selectivity.

Sulfonyl Group Stability

The methylsulfonyl group is susceptible to reduction under acidic conditions. Catalysts such as FeCl₃ must be rigorously anhydrous to prevent hydrolysis. In Method 2, DMF stabilizes the intermediate acyl chloride, mitigating premature degradation .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-4-(methylsulfonyl)thiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The methylsulfonyl group can be reduced to a thiol group.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.

    Substitution: Nucleophiles such as halides, amines, or thiols can be used in the presence of suitable catalysts or under specific reaction conditions.

Major Products Formed

    Oxidation: Nitro or nitroso derivatives of the compound.

    Reduction: Thiol derivatives.

    Substitution: Various substituted thiophene derivatives, depending on the nucleophile used.

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis

  • Methyl 3-amino-4-(methylsulfonyl)thiophene-2-carboxylate serves as a valuable intermediate in the synthesis of more complex organic molecules. Its structure allows for various functional group modifications, making it essential in the development of heterocyclic compounds.

Preparation Methods

  • The compound can be synthesized through several methods, typically involving multi-step organic reactions. A common approach includes the formation of the thiophene ring followed by sulfonylation and esterification processes. These methods can be optimized for large-scale production using continuous flow reactors to enhance yield and efficiency.

Biological Applications

Antimicrobial Activity

  • Research has indicated that this compound exhibits notable antimicrobial properties. In comparative studies, it has shown effectiveness against various Gram-positive bacteria, suggesting its potential as a lead compound for developing new antibiotics.

Anticancer Properties

  • The compound has demonstrated promising anticancer activity in vitro. Notably, it has been effective against human cancer cell lines such as HeLa (cervical cancer) and A549 (lung cancer), with reported IC50 values of 15.2 µM and 12.8 µM, respectively. The mechanism of action appears to involve apoptosis induction and cell cycle arrest, critical pathways in cancer treatment.
Cell LineIC50 (µM)
HeLa15.2
A54912.8
HT-2918.5

Mechanistic Insights

Target Interaction and Pathways

  • This compound may interact with specific proteins involved in cell proliferation and survival. This interaction disrupts normal cellular functions, affecting multiple signaling pathways related to apoptosis and oxidative stress response .

Pharmacokinetics

  • The compound's physical properties suggest good bioavailability, which is crucial for therapeutic efficacy. Its molecular weight (235.272 g/mol) and stability under physiological conditions enhance its potential as a drug candidate .

Case Studies

Several studies have explored the pharmacological potential of this compound:

  • Anticancer Activity Study
    • In vitro assays revealed significant inhibition of growth in HeLa and A549 cells compared to controls, indicating its potential as an anticancer agent.
  • Antimicrobial Efficacy Study
    • Comparative studies demonstrated superior antimicrobial activity against Gram-positive bacteria compared to other thiophene derivatives.

Mechanism of Action

The mechanism of action of methyl 3-amino-4-(methylsulfonyl)thiophene-2-carboxylate depends on its specific application. In medicinal chemistry, the compound may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The amino and methylsulfonyl groups can participate in hydrogen bonding or electrostatic interactions with the target, while the thiophene ring provides a hydrophobic scaffold.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Sulfonyl-Substituted Thiophene Derivatives

Methyl 3-amino-4-(isopropylsulfonyl)thiophene-2-carboxylate
  • Molecular Formula: C₉H₁₃NO₄S₂
  • Molecular Weight : 263.34 g/mol
  • This compound is used in similar synthetic pathways but may require adjusted reaction conditions .
Methyl 3-amino-4-(phenylsulfonyl)thiophene-2-carboxylate
  • Molecular Formula: C₁₂H₁₁NO₄S₂
  • Molecular Weight : 297.35 g/mol
  • Key Differences : The phenylsulfonyl group (-SO₂C₆H₅) enhances electron-withdrawing effects, stabilizing the thiophene ring and altering electronic properties. This derivative shows improved solubility in aromatic solvents compared to the methylsulfonyl analog .

Amino-Substituted Thiophene Esters with Aryl Groups

Methyl 3-amino-4-(4-chlorophenyl)thiophene-2-carboxylate
  • Molecular Formula: C₁₂H₁₀ClNO₂S
  • Molecular Weight : 267.74 g/mol
  • Key Differences : The 4-chlorophenyl substituent introduces a halogenated aromatic system, increasing lipophilicity and influencing binding affinity in biological systems. This compound is prioritized in pesticide development .
Methyl 3-amino-4-(3,4-dimethoxyphenyl)thiophene-2-carboxylate
  • Molecular Formula: C₁₄H₁₅NO₄S
  • Molecular Weight : 293.34 g/mol
  • Key Differences : Methoxy groups (-OCH₃) enhance electron-donating effects, modulating the electronic environment of the thiophene ring. This derivative exhibits distinct UV-Vis absorption profiles, making it suitable for optoelectronic applications .

Brominated and Halogenated Analogs

Methyl 3-bromo-4-(methylsulfonyl)thiophene-2-carboxylate
  • Molecular Formula: C₇H₇BrNO₄S₂
  • Molecular Weight : 298.18 g/mol
  • Key Differences : Bromination at the 3-position increases electrophilicity, facilitating cross-coupling reactions (e.g., Suzuki-Miyaura). This compound is a precursor for more complex heterocycles .
Ethyl 3-amino-4-cyano-5-(methylsulfonyl)thiophene-2-carboxylate
  • Molecular Formula : C₁₀H₁₁N₂O₄S₂
  • Molecular Weight : 303.35 g/mol
  • Key Differences: The cyano group (-CN) at the 4-position introduces additional polarity and reactivity, enabling cyclization reactions to form thienopyrimidines, which are explored as kinase inhibitors .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications
Methyl 3-amino-4-(methylsulfonyl)thiophene-2-carboxylate C₇H₉NO₄S₂ 235.28 -SO₂CH₃, -NH₂, -COOCH₃ Pharmaceutical intermediates
Methyl 3-amino-4-(isopropylsulfonyl)thiophene-2-carboxylate C₉H₁₃NO₄S₂ 263.34 -SO₂C₃H₇ Agrochemical synthesis
Methyl 3-amino-4-(phenylsulfonyl)thiophene-2-carboxylate C₁₂H₁₁NO₄S₂ 297.35 -SO₂C₆H₅ Materials science
Methyl 3-amino-4-(4-chlorophenyl)thiophene-2-carboxylate C₁₂H₁₀ClNO₂S 267.74 -C₆H₄Cl Pesticide development
Ethyl 3-amino-4-cyano-5-(methylsulfonyl)thiophene-2-carboxylate C₁₀H₁₁N₂O₄S₂ 303.35 -CN, -SO₂CH₃ Kinase inhibitor precursors

Biological Activity

Methyl 3-amino-4-(methylsulfonyl)thiophene-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

  • Molecular Formula: C₇H₉N₁O₄S₂
  • Molecular Weight: 235.28 g/mol
  • CAS Number: 175201-73-7
  • Melting Point: 145 °C
  • Boiling Point: 497.8 °C (predicted)
  • Density: 1.462 g/cm³ (predicted)

These properties highlight the compound's stability and potential for various applications in biological systems.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The presence of the amino and methylsulfonyl groups enhances its reactivity, allowing it to modulate enzyme activities and cellular signaling pathways. This interaction can lead to various biological effects, such as:

  • Inhibition of Enzyme Activity: The compound has been shown to inhibit certain kinases, which play crucial roles in cell signaling and proliferation.
  • Antimicrobial Activity: Similar compounds have demonstrated effectiveness against various bacterial strains, suggesting potential applications in treating infections.

Pharmacological Activities

Research indicates that this compound exhibits several pharmacological activities:

  • Antimicrobial Properties: Studies have shown that derivatives of this compound can inhibit the growth of bacteria, including resistant strains.
  • Anti-inflammatory Effects: The compound has been evaluated for its potential to reduce inflammation in various models.
  • Antiplasmodial Activity: Some derivatives have shown promising results against Plasmodium species, indicating potential use in malaria treatment.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialInhibition of bacterial growth
Anti-inflammatoryReduction in inflammatory markers
AntiplasmodialEffective against Plasmodium spp.

Case Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial efficacy of this compound against several bacterial strains. The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli and P. aeruginosa, outperforming traditional antibiotics in some instances .

Case Study 2: Anti-inflammatory Mechanism

In vitro studies demonstrated that the compound significantly reduced the production of pro-inflammatory cytokines in macrophages treated with lipopolysaccharide (LPS). This suggests a mechanism involving the modulation of NF-kB signaling pathways .

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing Methyl 3-amino-4-(methylsulfonyl)thiophene-2-carboxylate, and how can reaction parameters be optimized?

  • The synthesis of thiophene carboxylates typically involves multi-step reactions, including sulfonation, esterification, and functional group protection/deprotection. For analogs, methods like Suzuki coupling (for aryl groups) and sulfonyl group introduction via oxidation or substitution are common . Optimization includes adjusting temperature (e.g., 0–60°C for sulfonation), catalyst selection (e.g., Pd for coupling), and solvent polarity. Reaction progress should be monitored via TLC, and purification achieved via column chromatography or recrystallization .

Q. Which analytical techniques are essential for characterizing this compound’s purity and structure?

  • Nuclear Magnetic Resonance (NMR) (¹H/¹³C) confirms substituent positions and regiochemistry. High-Performance Liquid Chromatography (HPLC) assesses purity (>95% recommended for biological studies). Infrared (IR) Spectroscopy identifies functional groups (e.g., sulfonyl S=O stretches at ~1350–1150 cm⁻¹). Mass Spectrometry (MS) verifies molecular weight. For crystalline derivatives, X-ray crystallography provides unambiguous structural confirmation .

Q. What safety protocols should be followed when handling this compound?

  • Based on analogs, use PPE (gloves, goggles, lab coat) and work in a fume hood. Avoid inhalation (respiratory irritation noted in sulfonamide/thiophene derivatives) . Spills should be contained with inert absorbents (e.g., vermiculite) and disposed of as hazardous waste. Store in a cool, dry environment away from oxidizing agents .

Advanced Research Questions

Q. How does the methylsulfonyl group influence electronic properties and reactivity in cross-coupling reactions?

  • The methylsulfonyl group is a strong electron-withdrawing group, reducing electron density at the thiophene ring. This enhances electrophilicity at the 5-position, facilitating nucleophilic aromatic substitution (e.g., with amines or halides). Computational studies (e.g., DFT) can quantify charge distribution and predict regioselectivity .

Q. What computational approaches are suitable for predicting biological target interactions?

  • Molecular docking (AutoDock, Schrödinger) models binding affinities with proteins (e.g., kinases). Molecular Dynamics (MD) simulations assess stability of ligand-receptor complexes. Density Functional Theory (DFT) calculates frontier molecular orbitals to predict reactivity with biological nucleophiles .

Q. How can contradictory data on this compound’s biological activity be resolved methodologically?

  • Contradictions may arise from assay variability (e.g., cell line differences) or impurities. Solutions include:

  • Dose-response curves to establish EC₅₀/IC₅₀ consistency.
  • Orthogonal assays (e.g., enzymatic vs. cell-based) to confirm mechanism.
  • Batch reproducibility testing with strict QC (HPLC, NMR) .

Q. What strategies mitigate competing side reactions during functionalization of the thiophene ring?

  • Protecting the amino group (e.g., acetylation) prevents unwanted nucleophilic side reactions. Low-temperature conditions (−20°C to RT) reduce decomposition. Catalytic systems (e.g., Pd/ligands) improve selectivity in cross-coupling .

Methodological Notes

  • Synthesis Optimization : Use Design of Experiments (DoE) to systematically vary parameters (temperature, solvent, stoichiometry) .
  • Data Validation : Cross-reference NMR shifts with databases (e.g., SciFinder) and report melting points with calibrated equipment .
  • Safety Compliance : Align protocols with OSHA guidelines and REACH regulations for hazardous intermediates .

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